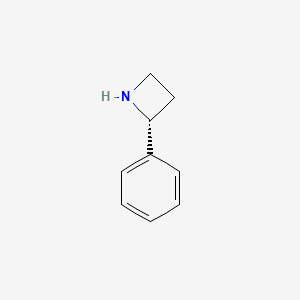

(R)-2-phenylazetidine

Description

Significance of Azetidine (B1206935) Frameworks in Stereoselective Synthesis

Azetidines are four-membered, saturated, nitrogen-containing heterocycles (azaheterocycles) that serve as crucial structural units in a wide array of natural products, pharmaceuticals, and biologically active compounds. magtech.com.cnacs.orgfrontiersin.org Their importance in organic synthesis is multifaceted; they function as versatile intermediates, chiral auxiliaries, catalysts, and building blocks for more complex nitrogen-containing molecules like amino acids and alkaloids. magtech.com.cnnih.govresearchgate.net The azetidine scaffold is particularly valuable in medicinal chemistry and peptidomimetics, where it can act as a surrogate for amino acids. acs.orgrsc.org

A defining characteristic of the azetidine ring is its considerable strain energy, estimated to be around 25.2 kcal/mol. researchgate.net This inherent strain makes azetidines excellent candidates for controlled ring-opening or ring-expansion reactions, providing access to highly functionalized acyclic amines or larger heterocyclic systems. researchgate.netrsc.orgresearchgate.net This reactivity, combined with the relative stability of the ring compared to its three-membered counterpart, aziridine (B145994), allows for easier handling while still enabling unique chemical transformations under appropriate conditions. researchgate.netresearchgate.net

The relative rigidity of the four-membered ring, in contrast to the more flexible five- and six-membered rings, is a key attribute for stereoselective synthesis. nih.gov This conformational constraint allows for the precise control of stereochemistry during functionalization reactions, as the existing substituents on the ring can effectively direct the approach of incoming reagents. nih.gov Furthermore, the azetidine framework has proven useful in various catalytic processes, including important carbon-carbon and carbon-heteroatom bond-forming reactions such as the Henry, Suzuki, Sonogashira, and Michael additions. researchgate.netrsc.org

Historical Context of Chiral Azetidine Synthesis

The synthesis of azetidines has historically been considered a challenge for synthetic chemists, largely due to the difficulty associated with forming the strained four-membered ring. acs.orgresearchgate.net For a long time, the chemical community showed more interest in the synthesis of azetidin-2-ones, commonly known as β-lactams, because of their critical role as antibacterial agents. acs.org Consequently, the development of general and efficient methods for accessing enantiomerically pure substituted azetidines has been a more recent focus of synthetic organic chemistry. acs.org

Over the years, a number of synthetic strategies have been established to construct the chiral azetidine core. One of the most common and enduring methods involves the reduction of corresponding β-lactams. acs.org Other key approaches include:

Intramolecular Cyclization: This strategy is widely used and typically involves the cyclization of γ-amino alcohols or γ-haloamines, where the nitrogen atom acts as a nucleophile to displace a leaving group and form the four-membered ring. frontiersin.orgresearchgate.net

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines, though it has its own set of challenges. researchgate.net Amine- or organocatalyzed [2+2] annulations of imines with allenoates or aldehydes have also emerged as powerful tools. magtech.com.cnrsc.org

Ring Expansions and Contractions: The thermal isomerization and expansion of three-membered aziridine rings can yield azetidines. magtech.com.cnrsc.org Conversely, ring contractions of five-membered heterocycles have also been employed. magtech.com.cn

Use of Chiral Auxiliaries: To achieve high levels of stereocontrol, chiral auxiliaries are often employed. For instance, the use of chiral tert-butanesulfinamide in reactions with sulfinimines has proven effective for the stereoselective synthesis of C-2 substituted azetidines. rsc.org

These and other developing methodologies, such as transition metal-catalyzed C-H activation and cyclization, continue to expand the synthetic chemist's toolbox for accessing structurally diverse and enantiopure azetidines. researchgate.net

Structural Attributes Relevant to Chemical Reactivity

The chemical reactivity of (R)-2-phenylazetidine is fundamentally governed by its structural and electronic properties. The most significant attribute is the ring strain inherent in the four-membered azacyclobutane ring. researchgate.net This strain is the primary driving force for reactions that lead to the opening or expansion of the ring, as these processes relieve the steric and angular strain of the system. researchgate.netresearchgate.net

The reactivity of the azetidine is also heavily influenced by the nitrogen atom. Its nucleophilicity and basicity can be tuned by the substituent attached to it. For example, attaching an electron-withdrawing group to the nitrogen reduces its nucleophilicity, which can be a crucial factor in controlling reaction pathways. rsc.org Conversely, electrophilic activation of the nitrogen atom, either through protonation with Brønsted acids, coordination to Lewis acids, or quaternization, renders the ring susceptible to nucleophilic attack and subsequent ring-opening. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H11N |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

(2R)-2-phenylazetidine |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1 |

InChI Key |

CLNGGMJEJSANIE-SECBINFHSA-N |

Isomeric SMILES |

C1CN[C@H]1C2=CC=CC=C2 |

Canonical SMILES |

C1CNC1C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of R 2 Phenylazetidine Systems

Strain-Driven Reactivity of the Azetidine (B1206935) Heterocycle

The chemical behavior of azetidines is fundamentally governed by their significant ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (approx. 27.7 kcal/mol) and the relatively stable, five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org The considerable strain in the azetidine ring makes it susceptible to reactions that lead to the cleavage of the C-N or C-C bonds, thereby relieving the steric and angular strain. This inherent reactivity provides a powerful driving force for a variety of chemical transformations that are not readily observed in larger, less strained heterocyclic systems. rsc.orgnih.gov

The presence of a phenyl group at the 2-position of the azetidine ring in (R)-2-phenylazetidine introduces additional electronic and steric factors that influence its reactivity. The phenyl group can stabilize adjacent positive charge, which can be a key factor in certain ring-opening mechanisms. Conversely, the steric bulk of the phenyl group can also direct the approach of incoming reagents. While the azetidine ring is more stable and easier to handle than the corresponding aziridine (B145994), its strain-driven reactivity can be strategically harnessed under appropriate reaction conditions to afford a diverse range of functionalized products. rsc.org

Ring-Opening Reactions

The relief of ring strain is a primary motivator for the diverse ring-opening reactions that this compound and its derivatives undergo. These transformations can be initiated by a variety of reagents and catalysts, leading to the formation of valuable acyclic amine derivatives.

Nucleophilic Ring-Opening Pathways (e.g., Sₙ2 Mechanisms with Alcohols, Aromatic Nucleophiles)

The azetidine ring, particularly when activated, is susceptible to nucleophilic attack, leading to ring-opening. For instance, Lewis acid-mediated ring-opening of N-tosyl-2-arylazetidines with alcohols proceeds via a highly regioselective Sₙ2-type mechanism. iitk.ac.in The Lewis acid coordinates to the nitrogen atom, activating the ring and facilitating nucleophilic attack by the alcohol at the less sterically hindered C4 position or at the C2 position, which is activated by the aryl group. In the case of 2-phenyl-N-tosylazetidine, the reaction with various alcohols in the presence of a Lewis acid like Cu(OTf)₂ affords the corresponding 1,3-amino ethers in excellent yields and with good enantiomeric excess, proceeding with inversion of configuration at the stereocenter. iitk.ac.in This stereochemical outcome is a hallmark of an Sₙ2 pathway.

Aromatic nucleophiles can also participate in the ring-opening of activated azetidines. For example, in the presence of a Lewis acid, 2-aryl-substituted N-tosyl-azetidines can undergo a Friedel-Crafts-type reaction with electron-rich aromatic compounds. rsc.org This reaction also proceeds via cleavage of a C-N bond, leading to the formation of a new C-C bond and providing access to γ-aminoalkylated aromatic compounds.

| Azetidine Derivative | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (S)-2-phenyl-N-tosylazetidine | Methanol | Cu(OTf)₂, CH₂Cl₂ | (R)-3-(methylamino)-3-phenylpropyl tosylate | High | iitk.ac.in |

| (S)-2-phenyl-N-tosylazetidine | Benzyl (B1604629) alcohol | Cu(OTf)₂, CH₂Cl₂ | (R)-3-(benzylamino)-3-phenylpropyl tosylate | High | iitk.ac.in |

| 2-Aryl-N-tosylazetidine | Indole | Lewis Acid | γ-(Indol-3-yl)propylamine derivative | Good | rsc.org |

Catalyzed Enantioselective Ring-Opening (e.g., Hydrogen-Bond Donor Catalysis, Polar Radical Crossover)

The development of catalytic enantioselective ring-opening reactions of azetidines represents a significant advancement in asymmetric synthesis. Chiral hydrogen-bond donor catalysts, such as squaramides, have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. researchgate.net This catalysis is believed to operate through the recognition of conserved electrostatic features in the dipolar Sₙ2 transition state, allowing for a broad substrate scope. researchgate.net While this has been demonstrated for 3-substituted azetidines, the principles could potentially be extended to 2-substituted systems like this compound.

Another emerging strategy involves polar radical crossover reactions. These processes combine radical and polar steps to achieve unique transformations. For instance, the reaction of azetidines with organoboron species can be initiated by a radical addition, which then triggers a polar 1,2-migration, leading to functionalized products. While specific applications to the ring-opening of this compound are still developing, this approach holds promise for the stereoselective synthesis of complex amine derivatives.

Intramolecular Ring-Opening Processes

Intramolecular nucleophilic attack can also lead to the ring-opening of the azetidine core. A notable example is the acid-mediated intramolecular decomposition of N-substituted aryl azetidines that bear a pendant amide group. nih.gov Under acidic conditions, the azetidine nitrogen is protonated, which activates the ring. The neighboring amide oxygen can then act as an intramolecular nucleophile, attacking one of the ring carbons and leading to the cleavage of a C-N bond. This process ultimately results in the formation of a more stable five- or six-membered lactam. nih.gov The rate of this decomposition is influenced by the pKa of the azetidine nitrogen and the length of the linker connecting the amide to the azetidine ring. nih.gov

Functionalization and Derivatization Strategies of the Azetidine Core

Beyond ring-opening, the this compound core can be functionalized and derivatized while retaining the four-membered ring. One powerful strategy is the α-lithiation of the azetidine ring. The deprotonation of the carbon adjacent to both the nitrogen and the phenyl group can be achieved using strong bases like organolithium reagents. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C2 position. This approach allows for the synthesis of 2,2-disubstituted azetidines. The stereochemical outcome of these reactions can be influenced by the nature of the N-substituent and the reaction conditions.

The nitrogen atom of the azetidine ring also provides a handle for derivatization. It can be readily alkylated, acylated, or sulfonylated to introduce a variety of functional groups. These modifications can alter the steric and electronic properties of the molecule, influencing its reactivity and biological activity. For example, the installation of an electron-withdrawing group on the nitrogen, such as a tosyl group, activates the azetidine ring towards nucleophilic attack, as discussed in the context of ring-opening reactions.

Rearrangement Reactions

Rearrangement reactions of azetidines, driven by the release of ring strain, can lead to the formation of other heterocyclic systems. While less common than ring-opening reactions, these transformations provide access to valuable molecular scaffolds. For instance, under certain conditions, azetidinium ions can undergo a rsc.orgnih.gov-Stevens rearrangement. This process involves the formation of an ylide intermediate followed by a sigmatropic rearrangement to afford a pyrrolidine (B122466) ring system. Although this has been more extensively studied for the ring expansion of aziridines to azetidines, the reverse process and other rearrangements of azetidines are also subjects of synthetic exploration. The specific conditions and the substitution pattern on the azetidine ring are crucial in directing the course of these rearrangements.

Computational and Theoretical Investigations of R 2 Phenylazetidine Chemistry

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful method for dissecting reaction mechanisms at a molecular level. diva-portal.orgresearchgate.net These computational approaches allow for the mapping of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that govern the rate and feasibility of a chemical transformation. nih.govresearchgate.netnih.gov

In the study of azetidine (B1206935) chemistry, DFT calculations have been instrumental in explaining the regio- and stereoselectivity observed in ring-formation reactions. For instance, in the synthesis of 2-arylazetidines from oxiranes, computational analysis revealed that the formation of the four-membered azetidine ring is kinetically favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net This selectivity is explained by a delicate balance between ring strain and orbital overlap in the transition state, providing a quantum mechanical basis for Baldwin's rules for ring closure. acs.orgresearchgate.net

Calculations can quantify the activation energies (ΔG‡) and reaction energies (ΔG) for competing pathways, thereby predicting the major product. acs.orgresearchgate.net For the intramolecular cyclization leading to 2-phenylazetidine (B1581345) derivatives, the transition state for the 4-exo-tet cyclization was found to be significantly lower in energy than that for the 5-endo-tet cyclization, consistent with experimental observations. acs.orgresearchgate.net

| Reaction Pathway | Calculated Parameter | Value (kJ/mol) | Outcome |

| 4-exo-tet Cyclization | Activation Free Energy (ΔG‡) | 63.0 | Favored, leads to Azetidine |

| 5-endo-tet Cyclization | Activation Free Energy (ΔG‡) | 80.2 | Disfavored, leads to Pyrrolidine |

| Product Stability | Relative Free Energy (ΔG) | Azetidine is less stable | Kinetically controlled product |

This interactive table presents computed energy values for the competing cyclization pathways in the formation of 2-arylazetidines. The data highlights the kinetic preference for the formation of the four-membered ring, despite the five-membered ring being thermodynamically more stable. Data sourced from quantum chemical investigations. acs.orgresearchgate.net

Furthermore, computational studies have elucidated the mechanisms of ring-opening reactions. The regioselectivity of nucleophilic attack on the azetidine ring is often controlled by electronic effects, where the phenyl group at the C2 position can stabilize developing charges in the transition state, directing the nucleophile to that carbon. magtech.com.cn DFT calculations on lithiated azetidines have also shed light on their dynamic behavior, explaining processes like epimerization through the calculation of energy barriers for C-Li and N-R inversions. nih.gov

Prediction of Regio- and Stereoselectivity in Azetidine Synthesis

The ability to predict the outcome of a chemical reaction, particularly its regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the 3D arrangement of the product's atoms), is a primary goal of computational chemistry. nih.govrsc.orgnih.gov For the synthesis of (R)-2-phenylazetidine and its derivatives, computational models have proven to be highly valuable.

DFT and other quantum mechanical methods are used to calculate the energies of different possible transition states leading to various regio- and stereoisomers. researchgate.net The isomer formed via the lowest energy pathway is predicted to be the major product. This approach has been successfully applied to various reactions, including cycloadditions and ring-opening reactions. researchgate.netchemrxiv.org For example, in the synthesis of azetidines via intermolecular [2+2] photocycloadditions, computational modeling helped to predict which pairs of reactants would successfully form the desired four-membered ring. mit.eduresearchgate.net

Recent advancements have combined machine learning with DFT calculations to create predictive models for regioselectivity with high accuracy and speed. nih.gov These models can be trained on existing reaction data to recognize patterns that correlate substrate structure with the observed outcome. While not yet extensively applied specifically to this compound, these hybrid approaches hold significant promise for accelerating the discovery of new synthetic routes.

| Reaction Type | Computational Method | Predicted Outcome | Key Factor |

| Intramolecular Aminolysis of Epoxy Amines | DFT | High regioselectivity for azetidine formation | Distortion energies of the substrate |

| [2+2] Photocycloaddition | DFT | Feasibility and yield of azetidine formation | Frontier orbital energies of reactants |

| Nucleophilic Ring Opening | DFT | Attack at C2 or C4 | Electronic stabilization by substituents |

| Asymmetric [3+1] Cycloaddition | DFT/Experimental | High enantioselectivity | Chiral ligand-metal interaction |

This interactive table summarizes how computational methods are used to predict selectivity in various reactions for synthesizing or modifying azetidines. The predictions are based on calculated energetic factors that govern the reaction pathways. magtech.com.cnresearchgate.netmit.edunih.gov

In the context of stereoselectivity, computational studies on the synthesis of chiral azetidines using tert-butanesulfinamides as chiral auxiliaries have shown how the auxiliary directs the stereochemical outcome. researchgate.netacs.org By modeling the transition states of the cyclization step, researchers can understand why one diastereomer is formed preferentially, guiding the optimization of reaction conditions for higher stereopurity. nih.gov

Conformational Analysis and Ring Dynamics of Phenyl-Substituted Azetidines

The four-membered azetidine ring is not planar and exists in a puckered conformation. The specific nature of this puckering, and the energy barrier to inversion between different puckered states, is crucial to its chemistry. The substituent at the C2 position, in this case, a phenyl group, significantly influences the conformational preferences of the ring.

Computational methods, such as ab initio and DFT calculations, are used to explore the potential energy surface of the molecule and identify the most stable conformations. nih.govnih.gov For 2-substituted azetidines, the substituent can occupy either an axial or an equatorial position relative to the average plane of the ring. Studies on related systems, like L-azetidine-2-carboxylic acid, have shown that the azetidine ring can adopt either puckered structure, and the preference is influenced by the nature of other substituents and the solvent environment. nih.gov

The dynamics of the ring, including ring-puckering and the inversion of the nitrogen atom, can be modeled. nih.gov These motions are often low-energy processes that can impact the molecule's reactivity and how it interacts with other molecules, such as enzymes or chiral catalysts. For instance, the inversion at the nitrogen atom in N-substituted azetidines is a key step in certain epimerization processes, and DFT calculations have shown that this process is generally easier in azetidines compared to the more strained aziridines. nih.gov The presence of a phenyl group can further influence these dynamics through steric interactions and electronic effects.

| Azetidine Derivative | Computational Method | Key Finding | Implication |

| Ac-Aze-NHMe | Ab initio / DFT | Azetidine ring can adopt multiple puckered structures. | Conformational flexibility depends on backbone structure. |

| Fluorinated Azetidines | DFT | Substituent position (axial/equatorial) is influenced by electrostatic interactions. | Ring pucker can be controlled by substituent choice. |

| Lithiated Oxazolinylazetidines | DFT | Low energy barrier for N-R inversion compared to aziridines. | Explains observed dynamic epimerization. |

This interactive table highlights findings from conformational analyses of various azetidine derivatives. Computational studies reveal the factors that determine the ring's preferred shape and its dynamic behavior. nih.govnih.govresearchgate.net

Computational Support for Chiral Induction in Azetidine Transformations

Chiral induction refers to the transfer of stereochemical information from a chiral molecule or auxiliary to a new stereocenter being formed in a reaction. In transformations involving this compound, its inherent chirality can direct the stereochemical outcome of reactions at other positions on the ring or on substituents attached to it. Computational chemistry provides a powerful lens to understand and predict the efficiency of this chiral transfer.

By modeling the transition states of reactions involving a chiral azetidine, chemists can visualize the three-dimensional arrangement of atoms and identify the non-covalent interactions responsible for stereoselectivity. For example, in the asymmetric functionalization of azetidines, a chiral auxiliary attached to the nitrogen can direct an incoming electrophile to one face of the molecule over the other. DFT calculations can quantify the energy difference between the two competing diastereomeric transition states, allowing for a prediction of the diastereomeric ratio of the products. nih.gov

These models have been applied to understand the stereochemical outcomes in reactions such as the synthesis of chiral tetrasubstituted azetidines and the asymmetric ring-opening of aziridines to form other heterocycles. nih.govacs.org Computational support was crucial in explaining the high enantioselectivity achieved in a copper(I)-catalyzed [3+1]-cycloaddition to form chiral azetines, which are precursors to tetrasubstituted azetidines. nih.gov The models can reveal subtle steric and electronic interactions between the substrate, the chiral ligand, and the catalyst that dictate the facial selectivity of the reaction.

Applications in Advanced Organic Synthesis and Catalysis

(R)-2-Phenylazetidine as a Chiral Building Block for Complex Molecules

This compound serves as a versatile chiral precursor in the synthesis of complex, biologically active molecules. The inherent strain of the four-membered ring and the stereodefined center at the C2 position make it an attractive starting material for creating more elaborate structures with high stereochemical control. The phenyl group at the C2 position also provides a site for further functionalization or can influence the stereochemical outcome of subsequent reactions.

The utility of azetidines, including phenyl-substituted derivatives, as building blocks is well-documented. They are key components in the synthesis of various pharmacologically relevant compounds. For instance, the azetidine (B1206935) framework is a constituent of numerous natural products and medicinal agents, prized for its ability to impart specific conformational constraints on a molecule. The synthesis of enantiomerically pure or enriched azetidines is often a critical step in the total synthesis of these complex targets. Methodologies to access such compounds include the cyclization of preformed chains and the reduction of β-lactams.

Recent advancements have focused on the direct functionalization of the azetidine ring to build molecular complexity. This includes stereoselective C(sp³)–H functionalization, diastereoselective alkylations, and direct lithiation followed by acylation, which allow for the elaboration of the this compound core into more complex derivatives. nih.gov

Chiral Azetidine-Derived Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, and derivatives of this compound have emerged as effective ligands in a variety of metal-catalyzed enantioselective transformations. The rigid azetidine backbone, combined with the stereogenic center bearing a phenyl group, allows for the creation of a well-defined chiral environment around a metal center, which is crucial for achieving high levels of stereocontrol.

The enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. Ligands derived from chiral azetidines have demonstrated considerable success in this area. For example, azetidinyl alcohols have been employed as ligands for the asymmetric addition of diethylzinc to both aromatic and aliphatic aldehydes, achieving high levels of enantioselectivity. mdpi.com In some cases, enantiomeric excesses (ee) in the range of 94-100% have been reported for the addition to aromatic aldehydes when using these ligands in conjunction with a catalytic amount of n-butyllithium. mdpi.com

The effectiveness of these ligands is attributed to the formation of a rigid chiral complex with the zinc reagent, which then directs the approach of the aldehyde to one of its enantiotopic faces. The substituents on both the azetidine ring and the nitrogen atom can be tuned to optimize the steric and electronic properties of the ligand for a specific substrate.

Table 1: Asymmetric Addition of Diethylzinc to Aldehydes using Azetidine-Derived Ligands This table is interactive. You can sort and filter the data.

| Aldehyde Substrate | Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Azetidinyl alcohol | 95 | 96 | mdpi.com |

| p-Tolualdehyde | Azetidinyl alcohol | 92 | 98 | mdpi.com |

| p-Chlorobenzaldehyde | Azetidinyl alcohol | 98 | 94 | mdpi.com |

| Cinnamaldehyde | Azetidinyl alcohol | 85 | 95 | mdpi.com |

| Hexanal | Azetidinyl alcohol | 78 | 90 | mdpi.com |

Chiral azetidines have been utilized as stoichiometric chiral auxiliaries to direct the diastereoselective α-alkylation of enolates. nih.gov More recently, the focus has shifted towards the use of catalytic amounts of chiral ligands derived from azetidines in enantioselective alkylation reactions. While specific examples detailing this compound-derived ligands in catalytic asymmetric alkylation are emerging, the broader class of azetidine-containing ligands has shown promise. For instance, nickel-catalyzed enantioselective intermolecular alkylations of racemic Reformatsky reagents with unactivated alkyl electrophiles have been developed, where the chiral ligand on the nickel catalyst dictates the product's stereochemistry. nih.gov This approach allows for a stereoconvergent reaction, utilizing both enantiomers of the racemic starting material. nih.gov The resulting enantioenriched N-acylazetidines can be readily transformed into a variety of other useful chiral compounds. nih.gov

Table 2: Catalytic Asymmetric α-Alkylation of Carbonyl Compounds This table is interactive. You can sort and filter the data.

| Carbonyl Derivative | Alkylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Racemic Reformatsky Reagent (Ester) | Primary Alkyl Iodide | Chiral Nickel Complex | 75 | 92 | nih.gov |

| Racemic Reformatsky Reagent (Ester) | Secondary Alkyl Bromide | Chiral Nickel Complex | 68 | 88 | nih.gov |

| N-Acylazetidine | Primary Alkyl Iodide | Chiral Nickel Complex | 82 | 91 | nih.gov |

The utility of chiral azetidine-derived ligands extends to a range of other important carbon-carbon bond-forming reactions.

Friedel-Crafts Reaction: Chiral aziridine- and by extension, azetidine-phosphine ligands have been successfully employed in the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes. mdpi.comlodz.pl These reactions can proceed with high yields and enantioselectivities, with the absolute configuration of the product being controlled by the chirality of the ligand. mdpi.comlodz.pl For example, certain aziridine-phosphine ligands have produced Friedel-Crafts adducts with yields up to 88% and enantiomeric excesses up to 92%. mdpi.com

Henry (Nitroaldol) Reaction: The asymmetric Henry reaction is a powerful tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Chiral catalysts based on azetidine derivatives have been developed for this transformation. For instance, azetidine-derived dinuclear zinc catalysts have shown to be effective. While specific data for this compound derivatives in this context is less common in readily available literature, the broader class of chiral ligands used in copper-catalyzed Henry reactions often provides high yields (up to 99%) and excellent enantioselectivities (up to 98%). nih.gov

Michael Addition: The asymmetric Michael addition is another area where azetidine-derived ligands have proven their worth. Azetidine-derived dinuclear zinc catalysts have been shown to be general and efficient for the asymmetric phospha-Michael addition of dialkyl phosphites to α,β-unsaturated carbonyl compounds. rsc.org These reactions can generate a variety of phosphonate-containing compounds with excellent enantioselectivities (up to 99% ee) and chemical yields (up to 99%) under mild conditions. rsc.org

Allylation: The asymmetric allylation of carbonyl compounds is a key method for constructing chiral homoallylic alcohols. While the direct application of this compound-derived ligands is an area of ongoing research, related chiral ligands are used in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivity. nih.gov The development of synergistic catalytic systems, for instance combining a chiral primary amine with a palladium catalyst for the α-allylic allenylation of ketones and aldehydes, highlights the potential for complex stereoselective transformations. nih.gov

Table 3: Asymmetric Friedel-Crafts, Henry, and Michael Reactions with Azetidine-Derived Catalysts This table is interactive. You can sort and filter the data.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Friedel-Crafts | Indole | β-Nitrostyrene | Chiral Aziridine-Phosphine-Cu(I) | 88 | 92 | mdpi.com |

| Friedel-Crafts | 5-Bromoindole | β-Nitrostyrene | Chiral Aziridine-Phosphine-Cu(I) | 88 | 92 | mdpi.com |

| Henry | p-Nitrobenzaldehyde | Nitromethane | Chiral Aminopyridine-Cu(II) | 99 | 98 | nih.gov |

| Michael | Chalcone | Dimethyl phosphite | Azetidine-dinuclear Zinc | 99 | 99 | rsc.org |

| Michael | N-Acylpyrrole | Diethyl phosphite | Azetidine-dinuclear Zinc | 95 | 97 | rsc.org |

Design of Conformationally Restricted Analogues (e.g., Amino Acid Analogues)

The incorporation of conformationally restricted elements into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, receptor affinity, and selectivity. The rigid, puckered structure of the azetidine ring makes it an excellent scaffold for creating constrained amino acid analogues. This compound can be envisioned as a constrained analogue of phenylalanine or other aromatic amino acids.

By replacing a natural amino acid with an azetidine-based counterpart, the conformational freedom of the peptide backbone is significantly reduced. nih.gov This can lock the peptide into a bioactive conformation, leading to improved pharmacological properties. The synthesis of such analogues often involves leveraging the chemistry of the azetidine ring, including ring-opening reactions or functionalization at the nitrogen or carbon atoms. The development of synthetic routes to enantiomerically pure azetidine-2-carboxylic acids and their derivatives is a key area of research in this field.

Polymeric Applications (e.g., Controlled Polymerization of Azetidine Derivatives)

The ring strain of azetidines makes them suitable monomers for ring-opening polymerization (ROP) to produce polyamines. While the cationic ring-opening polymerization of unsubstituted azetidine typically leads to hyperbranched polymers, the use of N-sulfonylated azetidines allows for a controlled, living anionic ring-opening polymerization (AROP). beilstein-journals.org This controlled polymerization enables the synthesis of linear poly(trimethylenimine) (PTMI) with predictable molecular weights and narrow dispersities after reductive removal of the sulfonyl groups. nsf.gov

The polymerization kinetics and the properties of the resulting polymer can be influenced by the substituents on the azetidine ring and the nitrogen atom. For instance, the anionic copolymerization of N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine produces a statistical copolymer and allows for the synthesis of block copolymers. nsf.gov While the direct controlled polymerization of this compound is not as extensively documented as that of its N-sulfonylated counterparts, the principles of controlled ROP of azetidine derivatives suggest a potential pathway for creating novel chiral polymers with interesting properties and applications in materials science and catalysis.

Q & A

Q. How can I design a reproducible synthesis protocol for (R)-2-phenylazetidine?

Methodological Answer: To develop a robust synthesis protocol:

- Identify starting materials : Prioritize enantiomerically pure precursors (e.g., chiral amines or alcohols) to preserve stereochemical integrity.

- Optimize reaction conditions : Use kinetic resolution or asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) to enhance enantiomeric excess (ee) .

- Characterization : Employ chiral HPLC, polarimetry, and H/C NMR to confirm stereochemistry and purity. Cross-reference spectral data with literature for validation .

Q. What analytical techniques are critical for characterizing this compound’s stereochemistry?

Methodological Answer:

- Chiral HPLC : Compare retention times with racemic mixtures to confirm enantiopurity.

- Vibrational Circular Dichroism (VCD) : Resolve absolute configuration by correlating experimental spectra with computational models .

- X-ray Crystallography : Use single-crystal analysis for definitive structural confirmation. Ensure proper crystal growth conditions (e.g., solvent polarity, slow evaporation) .

Q. Key Considerations :

- Validate NMR assignments using 2D techniques (COSY, NOESY) to resolve overlapping signals in aromatic/azetidine regions.

- Report all spectral parameters (e.g., solvent, temperature) to enable replication .

Advanced Research Questions

Q. How do I resolve contradictions in reported NMR data for this compound derivatives?

Methodological Answer :

- Literature Meta-Analysis : Systematically compare chemical shifts and coupling constants across studies. Identify outliers using statistical tools (e.g., z-scores) .

- Experimental Validation : Reproduce conflicting syntheses under controlled conditions. Test solvent effects (e.g., DMSO vs. CDCl) and concentration dependencies .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict H NMR shifts and identify misassignments .

Q. Example Workflow :

Compile literature data into a standardized table.

Perform sensitivity analysis on reaction variables (temperature, catalyst loading).

Publish corrected datasets with raw spectral files in open repositories (e.g., Zenodo) for transparency .

Q. What strategies optimize this compound’s stability in catalytic applications?

Methodological Answer :

- Degradation Pathways : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify decomposition products .

- Protective Group Chemistry : Introduce sterically hindered groups (e.g., tert-butyl) to shield the azetidine ring from nucleophilic attack .

- Solvent Screening : Test aprotic solvents (e.g., THF, DMF) to minimize ring-opening reactions.

Q. Data-Driven Approach :

| Condition | Stability (Half-Life) | Major Degradant |

|---|---|---|

| Ambient (25°C) | 30 days | None detected |

| Acidic (pH 3) | 2 hours | Ring-opened amide |

| Basic (pH 10) | 6 hours | Oxidative dimer |

Q. How can computational methods predict this compound’s reactivity in novel reactions?

Methodological Answer :

- Transition-State Modeling : Use Gaussian or ORCA software to calculate activation energies for ring-opening or functionalization reactions .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacophore design .

- Machine Learning : Train models on existing azetidine reaction datasets to predict yields/selectivity for untested conditions .

Q. Validation Criteria :

- Compare computational predictions with experimental results for 10+ derivatives.

- Report root-mean-square errors (RMSE) to quantify model accuracy.

Key Guidelines for Researchers

- Ethical Data Reporting : Disclose raw data, including failed experiments, to avoid publication bias .

- Interdisciplinary Collaboration : Integrate synthetic chemistry, spectroscopy, and computational modeling for robust conclusions .

- Peer Review : Pre-submission validation by independent labs enhances credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.